(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
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Overview
Description
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate can be achieved through a multi-step process involving the following key steps:
Formation of the benzodioxin ring: This can be achieved by the bromination of a suitable precursor, followed by cyclization under acidic conditions.
Synthesis of the benzofuran ring: This involves the condensation of a suitable aldehyde with a phenol derivative, followed by cyclization under basic conditions.
Esterification: The final step involves the esterification of the benzofuran derivative with 4-methylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom in the benzodioxin ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of novel benzofuran and benzodioxin derivatives with potential biological activities.
Biology
Biological assays: The compound can be used in various biological assays to study its effects on different biological targets.
Medicine
Drug development: The compound and its derivatives can be explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry
Material science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate is not well understood. it is likely to involve interactions with various molecular targets, such as enzymes and receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
- (2Z)-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate
Uniqueness
The presence of the bromine atom in the benzodioxin ring and the specific arrangement of functional groups in (2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C25H17BrO6 |
---|---|
Molecular Weight |
493.3 g/mol |
IUPAC Name |
[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methylbenzoate |
InChI |
InChI=1S/C25H17BrO6/c1-14-2-4-15(5-3-14)25(28)31-19-6-7-20-21(11-19)32-22(23(20)27)10-16-8-18(26)9-17-12-29-13-30-24(16)17/h2-11H,12-13H2,1H3/b22-10- |
InChI Key |
ZWPBYAUREDVKRB-YVNNLAQVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 |
Origin of Product |
United States |
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